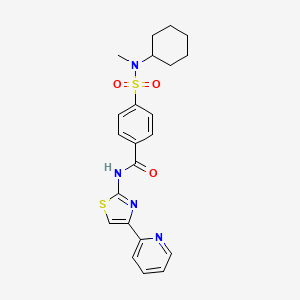
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a sulfonyl group, an amide group, and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple functional groups would likely influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization of Polymides
Polymides derived from aromatic tetracarboxylic dianhydrides exhibit high thermal stability, solubility in organic solvents, and the ability to form flexible films. These materials, developed from processes involving compounds similar to the queried chemical, are of interest in materials science for their robust properties (Imai, Maldar, & Kakimoto, 1984).
Heterocyclic Carboxamides as Antipsychotic Agents
Research on heterocyclic carboxamides, including structures related to the queried compound, has explored their potential as antipsychotic agents. These studies have evaluated their binding to specific receptors and their in vivo activity, providing a foundation for the development of new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Visible Light-Promoted Synthesis
The synthesis of heterocyclic derivatives through visible-light-promoted reactions represents a novel approach in organic synthesis. This method, applicable to compounds with similarities to the queried chemical, offers efficient pathways to diverse molecular architectures (Liu, Cong, Liu, & Sun, 2016).
Discovery of Novel PI3K Inhibitors
Compounds related to the queried molecule have been investigated for their antiproliferative activities against cancer cell lines, revealing their potential as PI3K inhibitors and anticancer agents. These studies highlight the importance of structural features in modulating biological activity (Shao et al., 2014).
Inhibition of Aldo-Keto Reductase AKR1C3
The search for selective inhibitors of AKR1C3, a target in breast and prostate cancer, has led to the development of compounds featuring dihydroisoquinoline sulfonyl motifs. These inhibitors demonstrate the role of structural specificity in achieving isoform-selective inhibition, suggesting potential therapeutic applications (Jamieson et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-16(2)32-24(21(15)23(29)25-3)26-22(28)18-8-10-20(11-9-18)33(30,31)27-13-12-17-6-4-5-7-19(17)14-27/h4-11H,12-14H2,1-3H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHKZNVIKDZKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2655607.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)
![4H-Cyclopenta-1,3-dioxol-4-amine, 6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-, (3aS,4R,6S,6aR)-](/img/structure/B2655609.png)
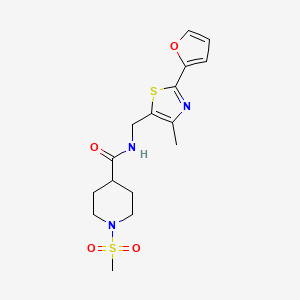
![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)
![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)
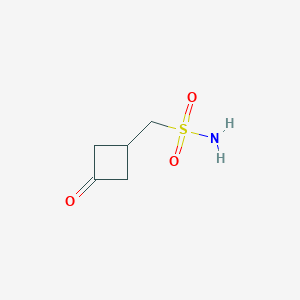

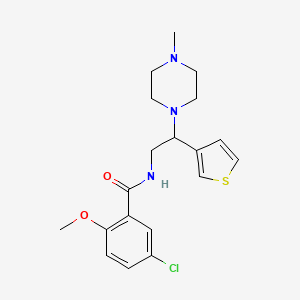
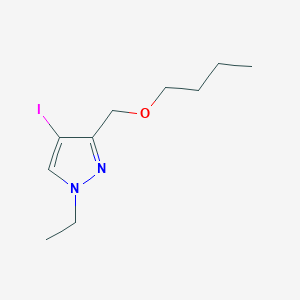
![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)
![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)

